Several synthetic routes for methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride have been explored. One approach involves a concise, asymmetric synthesis starting from commercially available indan-1-one. This method utilizes a stereoselective reduction followed by a Curtius rearrangement to introduce the desired amino group at the 3-position. []
Alternative strategies employ readily accessible starting materials like 2-acyl-1,1,3,3-tetracyanopropenides and Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes. These methods involve multi-step sequences that ultimately yield the desired indene core structure with the amino and carboxylate functionalities. [, ]
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride serves as a versatile intermediate in various chemical transformations. Its amino group readily participates in amide bond formation, enabling the construction of more complex molecules. The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized. []
Derivatives of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride have shown promise as ligands for dopamine receptors, specifically the D1 and D2 subtypes. [, ] Researchers have synthesized various analogs with modifications to the amino group, aromatic ring, and carboxylate ester, leading to compounds with varying affinities and selectivities for these receptors. These studies have provided insights into the structure-activity relationships of dopamine receptor ligands and paved the way for developing potential therapeutics for neurological disorders like Parkinson's disease.
Several studies have investigated the potential of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride derivatives as 5-HT4 receptor ligands. [, , , ] By modifying the parent structure, researchers have identified compounds with agonistic and antagonistic properties at this receptor subtype. These findings are significant for developing new drugs targeting gastrointestinal disorders and potentially treating conditions like irritable bowel syndrome and gastroparesis.
Derivatives of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride have demonstrated inhibitory activity against various enzymes, including protein kinases. [] These findings highlight the potential of this scaffold in developing new therapeutic agents for diseases associated with dysregulated kinase activity, such as cancer.
Chiral bisoxazoline ligands derived from methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride have been synthesized and evaluated for their ability to modulate chemokine receptors. [] While specific details on their activity are limited in the reviewed literature, this research area holds promise for understanding immune responses and developing treatments for inflammatory and autoimmune diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: